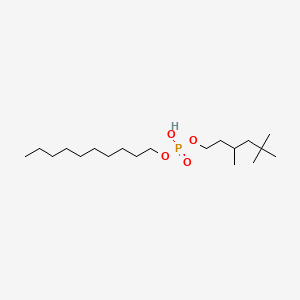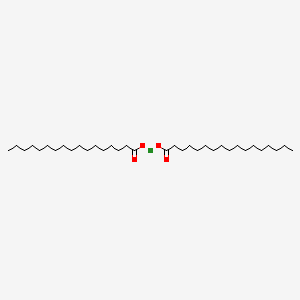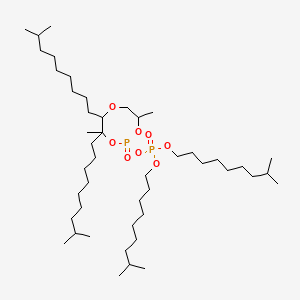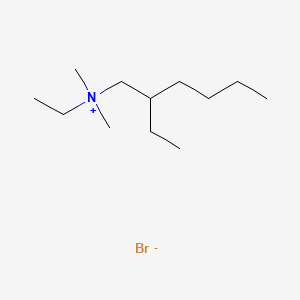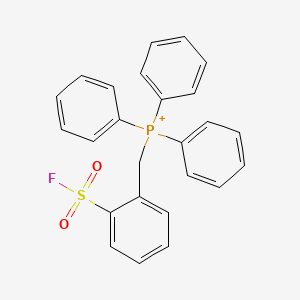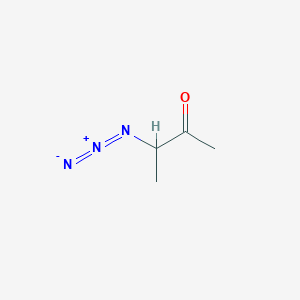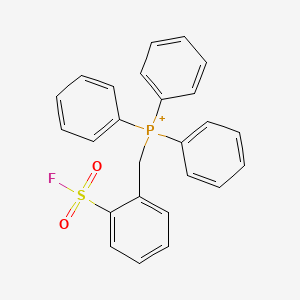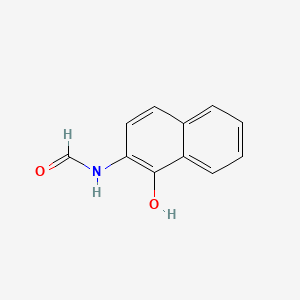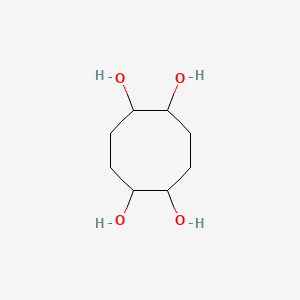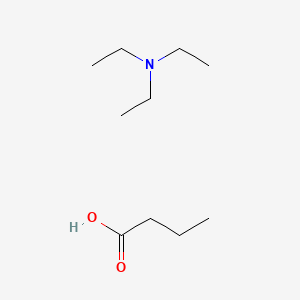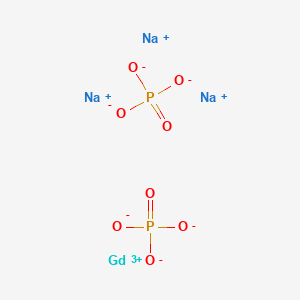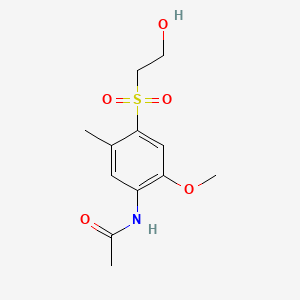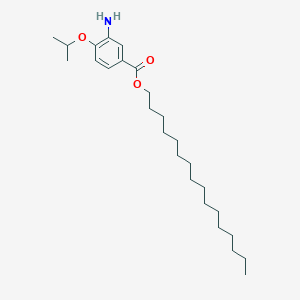
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a hexadecyl group, and the aromatic ring is substituted with an amino group and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The esterification of the carboxyl group with hexadecanol is then carried out under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, ethyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, methyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, butyl ester
Uniqueness
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is unique due to its long hexadecyl ester chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in certain industrial and biological applications.
Propiedades
Número CAS |
220229-87-8 |
|---|---|
Fórmula molecular |
C26H45NO3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
hexadecyl 3-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C26H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-26(28)23-18-19-25(24(27)21-23)30-22(2)3/h18-19,21-22H,4-17,20,27H2,1-3H3 |
Clave InChI |
PTYHPOBRZDGZNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


